1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(3-methyl-2-thienyl)methyl]-3-phenyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-
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Overview
Description
1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(3-methyl-2-thienyl)methyl]-3-phenyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a complex organic compound belonging to the class of oxathiins. This compound is known for its unique structural features, which include a combination of oxathiin and carboxamide groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(3-methyl-2-thienyl)methyl]-3-phenyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- involves multiple steps. One common method includes the reaction of acetylacetone anilide with thionyl chloride to form α-chloroacetylacetone anilide. This intermediate is then condensed with mercaptoethanol to yield the desired oxathiin compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(3-methyl-2-thienyl)methyl]-3-phenyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agricultural fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it inhibits the activity of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to the death of fungal cells, making it an effective fungicide .
Comparison with Similar Compounds
Similar compounds include:
Carboxin: 5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide, known for its fungicidal properties.
Oxycarboxin: 5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide 4,4-dioxide, another fungicide with similar structural features.
Vitavax: A commercial name for carboxin, used widely in agriculture.
The uniqueness of 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(3-methyl-2-thienyl)methyl]-3-phenyl-N-(tetrahydro-1,1-dioxido-3-thienyl)- lies in its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
1018165-76-8 |
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Molecular Formula |
C21H23NO4S3 |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C21H23NO4S3/c1-15-7-10-27-18(15)13-22(17-8-12-29(24,25)14-17)21(23)19-20(28-11-9-26-19)16-5-3-2-4-6-16/h2-7,10,17H,8-9,11-14H2,1H3 |
InChI Key |
IWGFWEMJILFWJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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